2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethanol
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Description
“2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethanol” is a complex organic compound. It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The compound also includes a tosyl group, which is derived from toluenesulfonic acid . The tosyl group is known to be a good leaving group in nucleophilic substitution reactions .
Synthesis Analysis
The synthesis of such compounds often involves the conversion of an alcohol to a sulfonate ester . This process involves a nucleophilic substitution of the hydroxyl group . Sodium sulfinates can act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the electronegativity of the sulfur and nitrogen atoms in the thiazole ring, as well as the tosyl group . The tosyl group is known to exert a strong electron-withdrawing influence when bonded to sp3 hybridized carbon atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the reactivity of the tosyl group and the thiazole ring. The tosyl group is a good leaving group in nucleophilic substitution reactions . The thiazole ring can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the thiazole ring and the tosyl group. Thiazoles are known for their stability and resistance to reactivity with electrophiles . The tosyl group, being a good leaving group, can enhance the reactivity of the compound in nucleophilic substitution reactions .Safety and Hazards
While specific safety and hazard information for this compound is not available, it’s important to note that handling of similar organic compounds requires appropriate safety measures. For instance, ethanol, a simple alcohol, is highly flammable and can cause serious eye irritation . It’s reasonable to assume that “2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethanol” should be handled with similar caution.
Future Directions
The future research on this compound could focus on exploring its potential biological activities, given the known activities of compounds containing a thiazole ring and a tosyl group . Additionally, further studies could investigate the synthesis of this compound using different methods and its reactivity in various chemical reactions.
properties
IUPAC Name |
2-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]sulfonyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO5S3/c1-8-2-4-9(5-3-8)22(18,19)11-10(13)20-12(14-11)21(16,17)7-6-15/h2-5,15H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBSBDVFIWIIMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)CCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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